molecular formula C21H20FN3O3S B11144355 1-(4-fluorobenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine

1-(4-fluorobenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine

Cat. No.: B11144355
M. Wt: 413.5 g/mol
InChI Key: OECLEXGXOFORMJ-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine is a piperazine-based compound featuring a 4-fluorobenzenesulfonyl group and a 4-(1H-pyrrol-1-yl)benzoyl substituent. Piperazine derivatives are widely explored in medicinal chemistry due to their ability to modulate pharmacokinetic properties, such as solubility and bioavailability, through hydrogen bonding and ionic interactions .

Properties

Molecular Formula

C21H20FN3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone

InChI

InChI=1S/C21H20FN3O3S/c22-18-5-9-20(10-6-18)29(27,28)25-15-13-24(14-16-25)21(26)17-3-7-19(8-4-17)23-11-1-2-12-23/h1-12H,13-16H2

InChI Key

OECLEXGXOFORMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Core Piperazine Synthesis and Functionalization

The foundational step in synthesizing this compound involves the preparation of the piperazine backbone. Piperazine derivatives are typically synthesized via cyclization or reduction reactions. A patented method (US6603003B2) outlines the reduction of 3,4-dehydropiperazine-2-one intermediates using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield substituted piperazines. For this compound, the piperazine core is first functionalized at the 1-position with the 4-fluorobenzenesulfonyl group.

Sulfonylation Reaction :
The 4-fluorobenzenesulfonyl chloride is reacted with piperazine in a polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (TEA) to neutralize HCl byproducts. The reaction proceeds via nucleophilic substitution, where the piperazine’s secondary amine attacks the electrophilic sulfur center of the sulfonyl chloride. Optimal temperatures range from 0°C to room temperature to prevent side reactions such as over-sulfonylation.

Key Data :

Parameter Value
Solvent Dichloromethane (DCM)
Base Triethylamine (TEA)
Temperature 0–25°C
Yield 78–85%

Synthesis of the 4-(1H-Pyrrol-1-yl)Benzoyl Moiety

The benzoyl group substituted with a pyrrole ring is synthesized separately and later coupled to the sulfonylated piperazine. Pyrrole derivatives are commonly prepared via the Paal-Knorr synthesis, which involves condensing 1,4-diketones with primary amines. For this compound, 4-(1H-pyrrol-1-yl)benzoic acid is first synthesized and then converted to its acid chloride for coupling.

Pyrrole Ring Formation :
A modified Paal-Knorr method employs 4-nitrobenzaldehyde and 2,5-hexanedione in the presence of ammonium acetate and acetic acid under reflux. The nitro group is subsequently reduced to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (CTH) with formic acid. The resulting 4-aminobenzaldehyde undergoes cyclocondensation with 2,5-dimethoxytetrahydrofuran to form the pyrrole ring.

Key Data :

Parameter Value
Reagents 2,5-Hexanedione, NH₄OAc, AcOH
Temperature 120°C (reflux)
Reduction Method H₂/Pd-C (10 wt%)
Yield (Pyrrole) 65–72%

Benzoyl Chloride Preparation :
The 4-(1H-pyrrol-1-yl)benzoic acid is treated with thionyl chloride (SOCl₂) in DCM at 40–50°C to generate the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure to prevent side reactions during subsequent coupling.

Coupling of Substituents to Piperazine

The final step involves coupling the 4-(1H-pyrrol-1-yl)benzoyl chloride to the 1-(4-fluorobenzenesulfonyl)piperazine. This is achieved via a nucleophilic acyl substitution reaction, where the piperazine’s secondary amine attacks the electrophilic carbonyl carbon of the acid chloride.

Coupling Reaction :
The reaction is conducted in anhydrous DCM or THF under inert atmosphere (N₂ or Ar) to prevent hydrolysis of the acid chloride. A catalytic amount of dimethylaminopyridine (DMAP) accelerates the reaction, while TEA scavenges HCl. The mixture is stirred at room temperature for 12–24 hours, followed by aqueous workup to isolate the product.

Key Data :

Parameter Value
Solvent Tetrahydrofuran (THF)
Catalyst DMAP (0.1 equiv)
Temperature 25°C
Yield 70–78%

Optimization and Byproduct Management

Byproducts and Mitigation :

  • Over-Sulfonylation : Occurs when excess sulfonyl chloride is used, leading to disubstituted piperazines. Controlled stoichiometry (1:1 molar ratio) and low temperatures minimize this.
  • Pyrrole Oxidation : The pyrrole ring is sensitive to strong oxidizing agents. Reactions involving pyrrole intermediates are conducted under nitrogen to prevent oxidative degradation.
  • Incomplete Coupling : Residual acid chloride hydrolyzes to benzoic acid, which is removed via alkaline wash (5% NaHCO₃).

Yield Optimization :

  • Use of coupling agents like HATU or EDCl improves benzoylation efficiency.
  • Chromatographic purification (silica gel, ethyl acetate/hexane) enhances product purity to >95%.

Analytical Validation

The final product is characterized using:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine CH₂ at δ 3.1–3.5 ppm).
  • HPLC : Purity assessment (C18 column, acetonitrile/water gradient).
  • Mass Spectrometry : Molecular ion peak at m/z 413.5 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Stepwise Functionalization High purity, modularity Lengthy (3–4 steps)
One-Pot Coupling Faster, fewer intermediates Lower yield (50–60%)

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the fluorine and sulfonyl groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Table 1: Cytotoxic Piperazine Derivatives

Compound Name Substituents Key Findings Reference
1-(4-Fluorobenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine 4-Fluorobenzenesulfonyl; 4-(1H-pyrrol-1-yl)benzoyl Hypothesized stability and target affinity based on substituent effects -
1-(4-Chlorobenzhydryl)-4-substitutedbenzoyl derivatives (5a–g) 4-Chlorobenzhydryl; varied benzoyl groups (e.g., nitro, methoxy) IC₅₀ values: 0.8–12.5 µM across liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells
4-Nitroimidazole-piperazinyl-1,2,3-triazoles (9a–k, 10a–c, 11a–q) Nitroimidazole; triazole; benzyl/phenylethanone Moderate to potent activity against solid tumors; structural flexibility enhances binding
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 2-Fluorobenzoyl; 4-nitrobenzyl No direct activity data, but nitro groups may enhance redox-mediated cytotoxicity

Key Observations :

  • Substituent Impact : The 4-fluorobenzenesulfonyl group in the target compound may improve metabolic stability compared to chlorobenzhydryl (5a–g) or nitrobenzyl derivatives (6). The pyrrole ring could offer unique binding interactions distinct from nitroimidazole (2) or triazole moieties .
  • Cytotoxicity : Chlorobenzhydryl derivatives (5a–g) show broad-spectrum activity, suggesting that bulky aromatic groups enhance intercalation or protein binding. The target compound’s pyrrole-benzoyl group may mimic these effects .

Sulfonamide-Containing Piperazines

Table 2: Sulfonamide/Piperazine Hybrids

Compound Name Substituents Biological Activity Reference
This compound Fluorobenzenesulfonyl; pyrrole-benzoyl Potential enzyme inhibition (e.g., MMPs) -
1-Benzenesulfonyl-4-(4-chlorophenyl)piperazine (7c) Benzenesulfonyl; 4-chlorophenyl Moderate antibacterial activity
1-Tosyl-4-(4-chlorophenylmethyl)piperazine Tosyl; 4-chlorophenylmethyl Structural analog with uncharacterized activity

Key Observations :

  • Sulfonamide Role: The fluorobenzenesulfonyl group may enhance solubility and target affinity compared to non-fluorinated sulfonamides (7c, 14).

Fluorinated Piperazine Derivatives

Table 3: Fluorine-Substituted Piperazines

Compound Name Fluorine Position Activity/Property Reference
This compound 4-Fluorobenzenesulfonyl Hypothesized improved metabolic stability -
1-(4-Fluorophenyl)-2-thiazolylpiperazine 4-Fluorophenyl-thiazole Unspecified activity; structural similarity
1-(p-Fluorophenyl)piperazine-coupled 1,2-benzothiazines p-Fluorophenyl Anticancer leads (32–67% synthesis yields)

Key Observations :

  • Fluorine Effects : Fluorine at the para position (as in the target compound) often enhances lipophilicity and bioavailability. Thiazole-containing derivatives (15) may exhibit divergent target profiles due to heterocycle differences .

3D-QSAR and Substituent Conformational Analysis

  • Piperazine-based MMP inhibitors demonstrate that distal nitrogen substituents (e.g., sulfonamides, alkyl chains) critically influence steric and electrostatic interactions with enzyme binding pockets. The target compound’s fluorobenzenesulfonyl group may occupy solvent-exposed regions of MMP-3’s S1-S2’ pockets, similar to sulfonamide-tagged inhibitors in CoMFA models .

Q & A

Advanced Research Question

  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns, critical for understanding supramolecular assembly (e.g., C–H⋯O interactions in fluorobenzyl derivatives) .
  • High-resolution NMR : Assigns substituent effects on the piperazine ring (e.g., chemical shifts at δ 3.48 ppm for CH₂ groups adjacent to sulfonyl moieties) .
  • Mass spectrometry (HRMS-ESI) : Confirms molecular weight and fragmentation patterns (e.g., m/z 362.15719 for propargyl-substituted analogs) .

How do electronic and steric effects of substituents influence biological activity?

Advanced Research Question

  • QSAR modeling : Substituents at the 2- or 4-positions of the aryl ring modulate electron density. For example:
    • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance receptor binding via dipole interactions .
    • Bulky groups (e.g., 4-cyanophenyl) improve selectivity for kinase targets by occupying hydrophobic pockets .
  • Docking studies : Fluorine atoms in the benzenesulfonyl group stabilize π-stacking with tyrosine residues in kinase domains .

How can conflicting biological activity data across studies be reconciled?

Advanced Research Question

  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH, temperature, cell lines). Discrepancies in antiplatelet activity may arise from variations in platelet-rich plasma preparation .
  • Purity validation : HPLC or elemental analysis ensures contaminants (e.g., unreacted propargyl bromide) do not skew results .
  • Structural analogs : Test isosteric replacements (e.g., chlorine vs. bromine in halogenated derivatives) to isolate substituent effects .

What strategies mitigate toxicity while retaining pharmacological efficacy?

Advanced Research Question

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to reduce acute toxicity .
  • Cyclodextrin inclusion complexes : Improve solubility and reduce renal toxicity but may lower bioavailability .
  • Metabolic profiling : Identify toxic metabolites via LC-MS/MS to guide structural modifications (e.g., replacing pyrrole with pyrazole rings) .

How does the conformational flexibility of the piperazine ring affect target binding?

Basic Research Question

  • Dynamic NMR : Monitors ring puckering and axial/equatorial preferences of substituents .
  • Coplanarity vs. perpendicularity : Arylpiperazines with coplanar aryl rings (relative to N1) exhibit higher 5-HT1A receptor affinity due to optimized π-π stacking .
  • Molecular dynamics simulations : Predict stable binding poses by analyzing torsional angles of the sulfonyl-pyrrole linkage .

What computational tools predict the compound’s pharmacokinetic properties?

Advanced Research Question

  • ADMET prediction : Use SwissADME or pkCSM to estimate logP (optimal range: 2–4), blood-brain barrier permeability, and CYP450 inhibition .
  • Free-energy perturbation (FEP) : Quantifies binding affinity changes upon substituting the fluorobenzenesulfonyl group with methylsulfonyl .
  • Density functional theory (DFT) : Calculates electrostatic potential surfaces to optimize hydrogen-bond donor/acceptor capacity .

How do crystal packing interactions influence physicochemical stability?

Advanced Research Question

  • Hirshfeld surface analysis : Identifies dominant intermolecular forces (e.g., C–H⋯O vs. π⋯π stacking) in polymorphs .
  • Thermogravimetric analysis (TGA) : Correlates dehydration events (e.g., loss of solvent molecules) with melting points .
  • Disorder modeling : Resolve crystallographic disorder (e.g., in chlorobenzoyl derivatives) using occupancy refinement .

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